Salinazid

Content Navigation

CAS Number

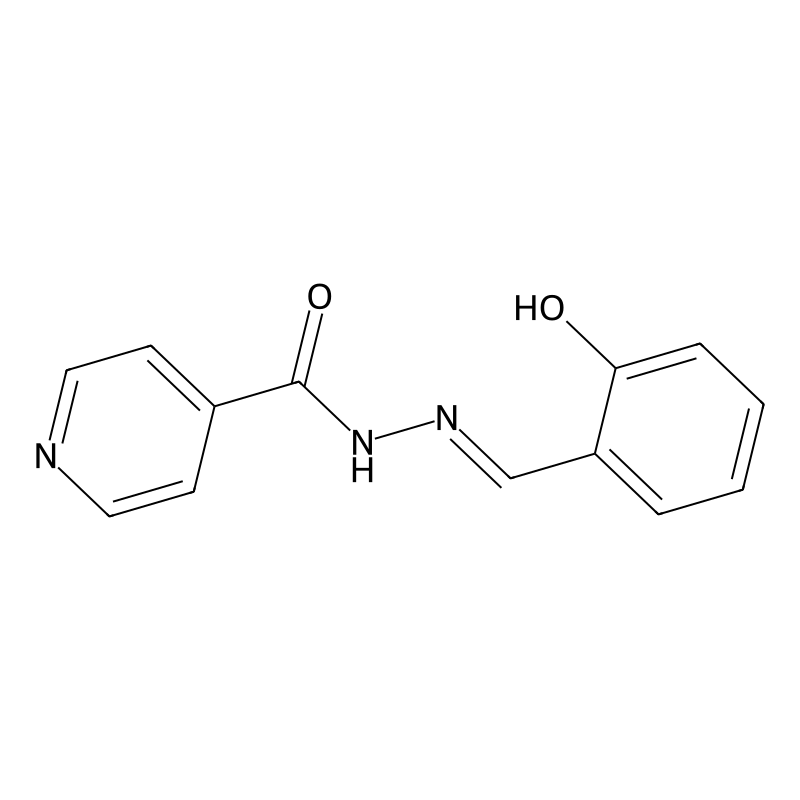

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Core Mechanism of Action and Biological Activity

Salinazid, also known as Salicylaldehyde isonicotinoyl hydrazone (SIH), is a hydrazone-based compound. Its primary documented biological activities are summarized in the table below.

| Activity | Description | Key Findings |

|---|---|---|

| Copper Ionophore [1] [2] | Binds and transports copper ions (Cu(II)) across cell membranes. | "Preferentially kills HepG2 cells over HUVEC cells" and is "superior to clioquinol" [2]. |

| Anti-tuberculosis (TB) [1] | Used as a therapeutic agent against tuberculosis. | Classified and described specifically as an "anti-tuberculosis (TB) drug" [1]. |

Supporting Experimental Evidence and Protocols

The biological activities of this compound are supported by specific experimental findings and methodologies.

Copper-Dependent Cytotoxicity The cytotoxicity of this compound is closely linked to its ability to shuttle copper into cells. The proposed mechanism involves the disruption of metal homeostasis and the generation of reactive oxygen species (ROS), leading to oxidative damage and cell death [2]. The preferential killing of HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells suggests potential for selective targeting [2].

Pharmaceutical Salts for Solubility Enhancement Research has explored forming pharmaceutical salts of this compound with dicarboxylic acids to improve its poor aqueous solubility, a critical property for drug development [3].

- Key Findings: The oxalate and acesulfame salts of this compound were found to be stable during dissolution and provided a substantial solubility improvement compared to the pure API—33 and 18 times higher, respectively [3].

- Experimental Method: The crystal structures of these salts were determined by single-crystal X-ray diffraction. The hydrogen bond motifs within the crystals were analyzed using the quantum theory of atoms in molecules and crystals (QTAIMC) methodology to understand the interactions stabilizing the salts [3].

- Solubility Measurement: The solubility of the pure API and its salts was determined through aqueous dissolution experiments [3].

Experimental Data and Properties

For researchers working with this compound, its key chemical properties and in vitro handling conditions are essential.

Table 1: Physicochemical Properties of this compound [1] [4]

| Property | Value / Description |

|---|---|

| CAS Number | 495-84-1 |

| Molecular Formula | C₁₃H₁₁N₃O₂ |

| Molecular Weight | 241.25 g/mol |

| Melting Point | 232-233 °C |

| XLogP3 | 1.94 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Table 2: In Vitro Storage and Solubility [1] [2]

| Aspect | Recommended Protocol |

|---|---|

| Storage | Powder: -20°C for 3 years. In solvent (e.g., DMSO): -80°C for 1 year [1] [2]. |

| Solubility in DMSO | ≥ 250 mg/mL (~1036 mM) [1]. |

| Injection Formulation Example | DMSO:Tween 80:Saline = 10:5:85 [1]. |

| Oral Formulation Example | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [1]. |

Guidance for Experimental Work

To investigate the copper ionophore mechanism and cytotoxicity of this compound in a laboratory setting, you can follow this general workflow.

The experimental design for studying this compound's copper-mediated cytotoxicity involves preparation, cell treatment, and multiple assay readouts.

Key Insights for Researchers

- Dual Utility: this compound serves as both a tool compound for studying copper biology and a starting point for developing new anti-tuberculosis or anti-cancer agents through medicinal chemistry.

- Formulation is Critical: The significant solubility enhancement achieved with oxalate and acesulfame salts provides a proven strategy to overcome the inherent solubility limitations of the pure API [3].

- Mechanistic Specificity: The cytotoxicity is not general but is copper-dependent, offering a potential therapeutic window that could be exploited for selective targeting of certain cell types [2].

References

Chemical and Biological Profile of Salinazid

Basic Chemical Information

| Property | Detail |

|---|---|

| Systematic Name | Salicylaldehyde isonicotinoyl hydrazone [1] [2] |

| CAS Number | 495-84-1 [3] [1] [2] |

| Molecular Formula | C13H11N3O2 [3] [1] [2] |

| Molecular Weight | 241.25 g/mol [3] [1] [2] |

| Aliases | SIH1, Salizid, Nilazid, Nupasal [3] [1] [2] |

Physicochemical Properties

| Property | Value / Description |

|---|---|

| Appearance | Solid at room temperature [3] |

| Melting Point | 232-233°C [3] |

| Density | 1.24 g/cm³ [3] [1] |

| LogP | 1.942 [3] |

| Solubility in DMSO | ≥ 250 mg/mL (~1036.27 mM) [3] [2] |

Primary Molecular Target and Biological Activity

- Molecular Target: Salinazid is a potent and selective Cu(II) ionophore [1] [2]. It functions by binding to copper ions (Cu²⁺) and transporting them across cell membranes.

- Biological Activity: This copper-shuttling activity allows this compound to preferentially kill HepG2 cells (a human liver cancer cell line) over HUVEC cells (human umbilical vein endothelial cells) [1] [2]. Its efficacy in this role is noted as superior to another known ionophore, clioquinol [1] [2].

- Therapeutic Context: Historically, it has also been described as an anti-tuberculosis (TB) drug [3].

The following diagram illustrates the proposed mechanism of action of this compound as a copper ionophore, leading to selective cell death:

Diagram 1: Proposed mechanism of this compound as a copper ionophore inducing selective cytotoxicity.

Experimental Data and Protocols

In Vitro Biological Assay

- Observation: this compound demonstrates selective cytotoxicity, effectively killing HepG2 hepatoma cells while showing lower toxicity to HUVEC normal endothelial cells [1] [2]. This suggests a potential therapeutic window for targeting specific cell types.

- Comparative Efficacy: It is reported to be a superior copper ionophore compared to clioquinol, a reference compound in this class [1] [2].

Sample Preparation and Formulation this compound has low aqueous solubility but is soluble in DMSO. The following table summarizes common formulations for in vivo studies based on provided sources [3]:

| Application | Formulation Composition | Preparation Method |

|---|---|---|

| Injection (IP/IV/IM/SC) | DMSO : Tween 80 : Saline = 10 : 5 : 85 [3] | Mix 100 μL DMSO stock with 50 μL Tween 80, then add 850 μL saline [3]. |

| Injection (Alternative) | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [3] | Combine 100 μL DMSO, 400 μL PEG300, 50 μL Tween 80, and 450 μL saline [3]. |

| Oral Administration | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [3] | Add the compound to a pre-prepared 0.5% CMC Na solution and mix to form a suspension [3]. |

Storage and Handling

- Solid Form: Store powder at -20°C for long-term stability (up to 3 years) [3] [1].

- Stock Solution: Store prepared DMSO stock solutions at -80°C for up to 6 months or -20°C for 1 month [3]. Avoid repeated freeze-thaw cycles [3].

Research Implications and Future Directions

The primary research application of this compound is as a chemical tool to investigate copper-dependent cell death. Its selectivity profile makes it a candidate for:

- Cancer Research: Probing differential copper susceptibility between cancerous and non-cancerous cells [1] [2].

- Metabolism Studies: Investigating the role of copper homeostasis in various disease models.

- Therapeutic Development: Serving as a lead compound for developing novel anti-cancer or anti-infective agents [3].

The experimental workflow for investigating this compound's activity typically involves the following key stages:

Diagram 2: Generalized workflow for evaluating this compound's selective cytotoxicity in vitro.

References

Chemical & Biological Profile of Salinazid

The following table consolidates the key identified information about Salinazid.

| Property | Description |

|---|---|

| IUPAC Name | N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide [1] |

| Other Synonyms | Salizid, Nupasal, Nilazid, Salicylaldehyde isonicotinoyl hydrazone (SIH) [2] [3] [4] |

| CAS Number | 495-84-1 [2] [1] [3] |

| Molecular Formula | C₁₃H₁₁N₃O₂ [2] [1] [5] |

| Molecular Weight | 241.25 g/mol [1] [5] |

| Mechanism of Action | Potent Cu(II) ionophore (copper ion transporter) [3] |

| Primary Indication | Anti-tuberculosis (TB) agent; investigated for cytotoxic properties [1] [3] |

| Melting Point | 232 - 233 °C [1] [6] |

| Experimental Solubility | ≥ 250 mg/mL in DMSO (~1036.27 mM) [1] |

| Toxicity (Preclinical) | Oral LDLo in rat: 1 gm/kg [6] |

Key Experimental Findings and Methodologies

While full ADME data is lacking, research has provided insights into this compound's biological activity and properties.

- Copper-Dependent Cytotoxicity: this compound has been shown to function as a copper ionophore, preferentially killing HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells. Its efficacy in this role has been noted as superior to clioquinol, another ionophore [3]. The proposed mechanism involves disrupting cellular copper homeostasis.

- Solubility and Salt Formation: A key study focused on improving the aqueous solubility of this compound by forming pharmaceutical salts with dicarboxylic acids. The results were as follows [7]:

- This compound Oxalate: 33-fold solubility increase compared to pure this compound.

- This compound Acesulfame: 18-fold solubility increase.

- These two salts were stable during dissolution experiments, while malonate and malate salts rapidly transformed back into pure this compound.

Detailed Experimental Protocols

For researchers working with this compound in preclinical settings, here are detailed methodologies for compound formulation.

In Vivo Injection Formulation (using DMSO Stock)

This is a common method for administering compounds with low water solubility [1].

- Preparation of DMSO Stock Solution: Dissolve this compound powder in DMSO to a known concentration (e.g., 25 mg/mL).

- Working Solution Preparation:

- Formulation 1: Mix 100 μL DMSO stock solution with 50 μL Tween 80. Then, add 850 μL saline (0.9% sodium chloride in ddH₂O) to a total volume of 1 mL.

- Formulation 2: Mix 100 μL DMSO stock with 400 μL PEG300 and 50 μL Tween 80. Then, add 450 μL saline to a total volume of 1 mL.

- Formulation 3: Mix 100 μL DMSO stock directly with 900 μL corn oil.

- Dosage Calculation: For example, to prepare 1 mL of a 2.5 mg/mL working solution using Formulation 3, take 100 μL of a 25 mg/mL DMSO stock and add 900 μL corn oil. Mix thoroughly until a clear solution or suspension is achieved.

Oral Administration Formulation

For studies requiring oral delivery, the following method can be used [1].

- Preparation of 0.5% CMC Na Vehicle: Dissolve 0.5 grams of carboxymethylcellulose sodium (CMC Na) in 100 mL of pure water (ddH₂O) to create a clear, viscous solution.

- Dosing Suspension: Add 250 mg of this compound powder to 100 mL of the 0.5% CMC Na solution.

- Administration: Mix vigorously to create a uniform suspension immediately before administering to animals. The final concentration in this example is 2.5 mg/mL.

Proposed Pharmacokinetic Workflow

The diagram below outlines a logical pathway for building a complete this compound pharmacokinetic profile, moving from established physicochemical properties toward the unknown ADME parameters.

Research pathway from properties to PK profile

Research Implications and Future Directions

The available data suggests several promising research directions. The copper ionophore mechanism indicates potential for oncology research, particularly in exploiting the differential copper requirements of cancer cells [3]. Furthermore, the successful 33-fold solubility enhancement via salt formation with oxalic acid provides a proven strategy to overcome the inherent solubility limitations of the pure API, which is a critical step in drug development [7].

References

- 1. | Cu(II) ionophore | CAS# 495-84-1 | InvivoChem this compound [invivochem.com]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 3. | TargetMol this compound [targetmol.com]

- 4. (CHEBI:134982) this compound [ebi.ac.uk]

- 5. | The Merck Index Online this compound [merckindex.rsc.org]

- 6. | CAS#:495-84-1 | Chemsrc this compound [chemsrc.com]

- 7. Pharmaceutical salts of biologically active hydrazone... | CoLab [colab.ws]

Available Chemical & Physicochemical Data

The table below consolidates the identified information on Salinazid, primarily from a supplier's datasheet and a crystallography study [1] [2].

| Property Category | Details |

|---|---|

| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide [2] |

| Molecular Formula | C₁₃H₁₁N₃O₂ [2] |

| Molecular Weight | 241.25 g/mol [2] |

| CAS Number | 495-84-1 [2] |

| Purity | ≥98% (for research use) [2] |

| Solubility (DMSO) | ~1036 mM (≥ 250 mg/mL) [2] |

| Melting Point | 232-233 °C [2] |

| Salt Forms | Salts with dicarboxylic acids (oxalate, malonate, malate) and acesulfame have been studied for solubility improvement [1]. |

A study on pharmaceutical salts of this compound reported quantitative solubility data, which is summarized below [1].

| This compound Form | Aqueous Solubility Improvement (vs. pure API) | Stability in Aqueous Dissolution |

|---|---|---|

| Oxalate Salt | 33 times | Stable [1] |

| Acesulfame Salt | 18 times | Stable [1] |

| Malonate Salt | Not specified | Incongruent dissolution; rapid transformation to pure this compound [1] |

| Malate Salt | Not specified | Incongruent dissolution; rapid transformation to pure this compound [1] |

Proposed Signaling Pathway & Experimental Workflow

While specific pathways for this compound are not documented, it is an anti-tuberculosis drug. Based on this, a general hypothesis for its action can be visualized. The following diagram illustrates a potential signaling pathway and the experimental workflow to validate it.

> Proposed research framework includes a hypothesized mechanism of action targeting mycobacterial cell wall synthesis and a sequential workflow from target prediction to experimental validation.

References

Salinazid Overview and Properties

Salinazid, also known as Nupasal or Nilazid, is an anti-tuberculosis agent [1]. It is an aromatic carboxylic acid and a pyridinemonocarboxylic acid with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol [1].

The table below summarizes its core physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₂ [1] |

| Molecular Weight | 241.25 g/mol [1] |

| CAS Number | 495-84-1 [1] [2] |

| Melting Point | 232-233 °C [1] |

| LogP | 1.942 [1] |

| Hydrogen Bond Donor Count | 2 [1] |

| Hydrogen Bond Acceptor Count | 4 [1] |

Pharmaceutical Salts and Solubility Enhancement

Pure this compound has low aqueous solubility, a major challenge for its bioavailability and therapeutic application [3]. Research has created pharmaceutical salts with dicarboxylic acids to improve dissolution properties [3].

The experimental workflow for this research is summarized in the diagram below.

Experimental workflow for this compound salt development and analysis.

The diagram above shows that crystal structures of salts were determined, hydrogen bond energies were estimated, and dissolution stability was tested [3]. Key findings on the resulting salts are in the table below.

| Salt Former | Solubility Improvement | Stability in Aqueous Dissolution | Key Finding |

|---|---|---|---|

| Oxalic Acid | 33x | Stable | Substantial, stable solubility improvement [3] |

| Acesulfame | 18x | Stable | Significant solubility improvement [3] |

| Malonic Acid | - | Incongruent dissolution | Rapid transformation to pure this compound [3] |

| Malic Acid | - | Incongruent dissolution | Rapid transformation to pure this compound [3] |

The oxalate and acesulfame salts are the most promising, providing substantial solubility improvements while remaining stable during dissolution without transforming back into the pure API [3]. The malonate and malate salts dissolved incongruently and underwent a rapid solution-mediated transformation to form pure this compound, making them unsuitable for development [3].

Molecular Interactions in Stable Salts

The stability and solubility of the salts are governed by distinct hydrogen bond motifs within their crystal structures [3]. The oxalate and malate salts are stabilized by a bifurcated N⁺–H···O⁻ and N⁺–H···O hydrogen bond synthon [3]. In contrast, the malonate salt is primarily stabilized via a classic pyridinium-carboxylate heterosynthon [3].

Experimental Protocol for Salt Solubility

The key experiment for evaluating the solubility and stability of the synthesized salts is the aqueous dissolution experiment [3].

- Sample Preparation: Place an excess amount of each pharmaceutical salt (e.g., oxalate, malonate, malate, acesulfame) into separate vials.

- Solvent Addition: Add a known volume of purified water to each vial.

- Equilibration: Agitate the suspensions in a thermostated water bath shaker. The experiment should be conducted at a constant temperature (e.g., 25°C) until equilibrium is reached, which may take several hours.

- Sampling & Analysis:

- Withdraw a sample of the saturated solution.

- Filter the sample immediately using a syringe filter.

- Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

- Solid-Phase Characterization: After the dissolution experiment, recover the solid material from the vial and analyze it using X-ray Powder Diffraction (XRPD). This confirms whether the salt remained stable or transformed into pure this compound during dissolution.

This guide synthesizes technical information for researchers. The experimental protocols and solubility data should be validated in your own laboratory setting.

References

Chemical and Biological Profile of Salinazid

The table below summarizes the core identity and properties of Salinazid from the available technical data.

| Property | Description |

|---|---|

| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide [1] |

| Molecular Formula | C13H11N3O2 [1] [2] [3] |

| Molecular Weight | 241.25 g/mol [1] [2] [4] |

| CAS Registry Number | 495-84-1 [1] [2] [3] |

| Synonyms | Nupasal, Nilazid, Salizid, SIH1, Salicylaldehyde isonicotinoyl hydrazone [1] [2] [3] |

| Primary Documented Activity | Anti-tuberculosis (TB) drug; potent Cu(II) ionophore [1] [2] |

| Noted Cellular Effect | Preferentially kills HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells; noted as superior to clioquinol [2] |

This table details the key physicochemical properties of this compound.

| Physicochemical Property | Value / Description |

|---|---|

| Appearance | Typically solid at room temperature [1] |

| Melting Point | 232-233°C [1] |

| Density | 1.24 g/cm³ [1] [2] |

| LogP | 1.942 [1] |

| Hydrogen Bond Donor Count | 2 [1] |

| Hydrogen Bond Acceptor Count | 4 [1] |

| Solubility (DMSO) | ≥ 250 mg/mL (~1036.27 mM) [1] |

Mechanism of Action and Research Context

Based on the gathered information, this compound has two primary documented contexts:

- Anti-tuberculosis Activity: It is recognized as a therapeutic agent for tuberculosis (TB) [1].

- Coor Ionophore Activity: It is characterized as a potent copper (Cu(II)) ionophore. This property is associated with selective cytotoxicity against HepG2 liver cancer cells in a research setting, suggesting it may play a role in disrupting metal ion homeostasis in certain cancer cells [2].

Visualizing the Documented Mechanism of Action

The following diagram illustrates the core mechanistic relationship of this compound as a copper ionophore, based on the information from the search results.

This compound acts as a Cu(II) ionophore, selectively increasing cytotoxicity in HepG2 cells.

References

Salinazid preliminary investigation results

Salinazid Basic Information

The table below summarizes the fundamental chemical and biological data for this compound gathered from the search results.

| Property | Details |

|---|---|

| CAS Number | 495-84-1 [1] [2] |

| Molecular Formula | C₁₃H₁₁N₃O₂ [1] [2] |

| Molecular Weight | 241.25 g/mol [1] [2] |

| Aliases | SIH1, Salizide, Salizid, Salicylaldehyde isonicotinoyl hydrazone, Nupasal, Nilazid [1] [2] |

| Purity | ≥98% [2] / 99.92% [1] |

| Appearance | Solid [2] |

| Melting Point | 232-233 °C [2] |

| Density | 1.24 g/cm³ [1] [2] |

| Biological Activity | An anti-tuberculosis (TB) drug [2]. A potent Cu(II) ionophore that preferentially kills HepG2 cells (liver cancer) over HUVEC cells (human umbilical vein endothelial cells) [1]. |

Experimental Data & Workflow Visualization

The search results do not contain detailed experimental protocols for this compound's key experiments, such as its anti-TB activity or cytotoxicity assays. The information below is inferred from the basic activity descriptions.

The following Graphviz diagram illustrates a generalized high-level workflow for investigating this compound's activity, based on the described biological effects.

Generalized workflow for the preliminary investigation of this compound, based on described biological activities.

References

Salinazid Physicochemical and Solubility Data

Salinazid (CAS# 495-84-1), also known as Nupasal or Nilazid, is an anti-tuberculosis drug with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol [1].

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₂ |

| Molecular Weight | 241.25 g/mol |

| CAS Number | 495-84-1 |

| Melting Point | 232-233 °C |

| Boiling Point | 401.8 °C at 760 mmHg |

| Density | 1.24 g/cm³ |

| LogP | 1.942 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Table 2: Solinazid Solubility and Solution Preparation [1]

| Aspect | Details |

|---|---|

| Solubility in DMSO | ≥ 250 mg/mL (~1036.27 mM) |

| Storage (Powder) | -20°C for 3 years or 4°C for 2 years |

| Storage (Solution) | -80°C for 6 months or -20°C for 1 month |

| Shipping Condition | Stable at ambient temperature |

The following diagram illustrates the general workflow of early drug discovery, which encompasses the stage where a compound like this compound would be characterized and prepared for biological testing.

This compound's poor solubility is a limitation for experimental use. Research shows that forming pharmaceutical salts can significantly improve this property.

Table 3: Solubility Enhancement of this compound via Salt Formation [2]

| Salt Form | Solubility Improvement (vs. Pure API) | Stability in Aqueous Dissolution |

|---|---|---|

| Oxalate | 33 times | Stable |

| Acesulfame | 18 times | Stable |

| Malonate | Not specified | Incongruent dissolution, transforms to pure this compound |

| Malate | Not specified | Incongruent dissolution, transforms to pure this compound |

Guidance for Finding Experimental Protocols

The search results lack detailed biological assay protocols for this compound. To find this critical information, I suggest the following steps:

- Search Specialized Databases: Use platforms like PubMed and Google Scholar to find primary research articles. Employ keywords such as "this compound anti-tuberculosis mechanism," "this compound biological activity assay," or "this compound MIC determination."

- Consult Patent Literature: Patent documents often contain detailed experimental methodologies. Search the USPTO, Google Patents, or WIPO databases using the compound's name and CAS number.

- Refine Your Search: Broaden your search to include general protocols for anti-tuberculosis drug screening, such as "microdilution MIC assays for Mycobacterium tuberculosis" or "cell-based cytotoxicity assays," which can serve as a template.

References

analytical methods for Salinazid quantification

A Framework for Method Development

Without established pharmacopoeial methods for Salinazid, you will need to develop and validate your own analytical procedures. The following workflow outlines the key stages in this process, from selecting a technique to final validation.

Key Validation Parameters

For any analytical method, validation is mandatory to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) defines the core validation parameters you should test [1]. The table below elaborates on these parameters.

| Validation Parameter | Experimental Approach & Consideration for this compound |

|---|---|

| Specificity | Demonstrate that the signal is from this compound and is free from interference from impurities, degradation products, or excipients. For HPLC, this requires a clean separation and peak purity assessment [1]. |

| Linearity & Range | Prepare and analyze a series of this compound standard solutions at different concentrations. The range should cover the expected concentrations in test samples. A high correlation coefficient (e.g., R² > 0.999) is typically expected [1]. |

| Accuracy | Typically assessed by a recovery study, where known amounts of this compound are spiked into a placebo or sample matrix and the measured amount is compared to the actual amount added [1]. |

| Precision | Includes repeatability (multiple measurements of the same sample by one analyst) and intermediate precision (different days, different analysts, different equipment). Expressed as % relative standard deviation (%RSD) [1]. |

| LOD & LOQ | The Limit of Detection and Limit of Quantification can be determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve [1]. |

Suggested Paths for Further Research

To obtain the detailed protocols you need, consider the following approaches:

- Refine your literature search: Use specialized scientific databases like SciFinder or Reaxys with specific search terms such as "HPLC method development this compound," "quantification of this compound in plasma," or "stability-indicating method for this compound."

- Consult pharmacopoeias: Check the current editions of the European, United States, or other relevant pharmacopoeias for any official monographs on this compound that may have been published after the search results. If a monograph exists, its methods do not require full validation, only laboratory verification [1].

- Leverage the chemical data: Use the provided SMILES string or InChIKey [2] [3] to search for this compound in analytical data repositories or to perform in-silico predictions of its chromatographic behavior and UV absorption maxima.

References

General Principles for Designing Treatment Procedures

When developing treatment procedures for a new compound, the core principle is to build upon standard, validated cell culture protocols while integrating the specific element you are testing. The general workflow involves preparing your cell system, applying the treatment, and then analyzing the outcomes [1] [2].

For a compound like Salinazid, key parameters to define in your protocol include:

- Solubility and Solvent: Determine an appropriate solvent (e.g., DMSO, sterile water, or ethanol) and ensure it does not exert cytotoxic effects at the concentrations used. A solvent control group is essential.

- Dosage and Timing: Establish a range of concentrations and various treatment durations (e.g., 24, 48, 72 hours) to understand the dose-response and time-dependent effects.

- Cell Health Assessment: Plan how to measure viability (e.g., MTT assay, Trypan Blue exclusion [2]), proliferation (e.g., cell counting), and morphological changes [1] [2].

Proposed Experimental Workflow for this compound Treatment

The following diagram outlines a generalized experimental workflow for evaluating this compound's effects on cells, from culture establishment to data analysis.

Detailed Cell Culture and Treatment Protocol

This protocol adapts standard mammalian cell culture procedures for a treatment study [1] [2]. All work should be performed using aseptic technique in a laminar flow hood.

Cell Culture and Preparation

- Cell Line Selection: Choose a relevant cell line (e.g., primary cells, finite, or continuous cell lines [2]).

- Revival: Quickly thaw cryopreserved cells in a 37°C water bath. Transfer contents to a centrifuge tube with pre-warmed growth medium, centrifuge (e.g., 200 × g for 5 minutes) to remove cryoprotectant like DMSO, resuspend in fresh medium, and seed into a culture vessel [2].

- Maintenance: Culture cells in an appropriate CO₂ incubator (typically 37°C, 5% CO₂). Observe daily for confluence, medium color (phenol red indicator [2]), and signs of contamination.

- Subculturing: For adherent cells, wash with PBS, then incubate with a dissociation reagent (e.g., trypsin, TrypLE [1]). Neutralize with serum-containing medium, centrifuge, and reseed at an appropriate density. For suspension cells, simply dilute the culture in fresh medium [1] [2].

Treatment with this compound

- Preparation of Stock Solution: Dissolve this compound in a suitable sterile solvent to create a high-concentration stock solution. Aliquot and store appropriately.

- Experimental Seeding: Seed cells into multi-well plates (e.g., 96-well for viability assays) at a density that ensures they are in the logarithmic phase of growth during treatment.

- Dosing: After cells have adhered (typically 24 hours), prepare serial dilutions of the this compound stock in pre-warmed culture medium to achieve the desired final treatment concentrations. Include a solvent control group where cells are treated with the highest volume of solvent used.

- Incubation: Replace the medium in the wells with the treatment and control media. Return the plates to the incubator for the designated period.

Post-Treatment Analysis

- Cell Viability Assay: Perform an assay like MTT, which measures metabolic activity. Add MTT reagent to wells, incubate to allow formazan crystal formation, solubilize the crystals with DMSO, and measure the absorbance. Compare treated groups to the control.

- Cell Counting and Staining: As an alternative, trypsinize and resuspend cells from each group. Mix with Trypan Blue stain [1] and count live (unstained) and dead (blue) cells using a hemocytometer or automated cell counter.

- Morphological Observation: Document changes in cell shape, granulation, and density using a phase-contrast microscope before and after treatment.

Example Data Collection Table

You can structure your results in a table like the one below for clear comparison. The values shown are illustrative.

Table 1: Example In-vitro Cytotoxicity Data for this compound

| This compound Concentration (µM) | Solvent Control | 1 µM | 10 µM | 50 µM | 100 µM |

|---|---|---|---|---|---|

| Cell Viability (% of Control) | 100% | 98% | 85% | 45% | 20% |

| Viable Cell Density (cells/mL × 10⁵) | 2.5 | 2.45 | 2.1 | 1.1 | 0.5 |

| Notes on Morphology | Normal | Normal | Slightly rounded | Significant rounding & detachment | Extensive cell death |

Optimization and Advanced Techniques

To deepen your study, consider these advanced aspects of cell culture optimization:

- Media Optimization: The composition of the cell culture media itself can significantly impact the observed effect of a treatment. Optimizing media components using algorithmic methods can help identify conditions that maximize the desired response or reveal specific interactions [3].

- Surface Coating: The attachment surface can influence cell behavior. Using plates coated with extracellular matrix (ECM) proteins like fibronectin, laminin, or collagen can provide a more physiologically relevant environment and may be crucial for sensitive cell types [4].

- Multi-Objective Analysis: Beyond simple viability, you might want to optimize for multiple outcomes simultaneously, such as maximizing a desired cellular product while minimizing the cost of treatment or the production of unwanted metabolites [3].

Critical Considerations for Your Experiment

- Aseptic Technique: Always use sterile equipment and work in a controlled environment to prevent microbial contamination, which can invalidate your results [1] [2].

- Solvent Toxicity: It is critical to run a solvent control to confirm that the vehicle used to dissolve this compound has no effect on the cells at the concentrations used in your experiment.

- Replicates and Reproducibility: Perform all experiments with multiple biological replicates (e.g., n=3 or more) and repeat the entire study at least once to ensure the findings are reproducible.

- Cell Line Authentication: Ensure you are using the correct cell line and check for mycoplasma contamination regularly.

References

- 1. | Thermo Fisher Scientific - US Cell Culture Protocols [thermofisher.com]

- 2. and maintenance Cell | Abcam culture protocol [abcam.com]

- 3. Frontiers | A review of algorithmic approaches for cell media... culture [frontiersin.org]

- 4. Extracellular Matrix Proteins and Tools for Cell Culture Optimization [sigmaaldrich.com]

Information on a Related Compound: Salinomycin

While details on "Salinazid" are unavailable, the search results provide well-documented data on Salinomycin (Sal), which is a potassium ionophore and antibiotic studied for its potent anticancer effects, particularly against cancer stem cells (CSCs) [1].

The table below summarizes key quantitative data from animal model studies on Salinomycin:

| Aspect | Reported Findings in Animal Models |

|---|

| Anticancer Efficacy | • Induces proliferation inhibition, cell death, and metastasis suppression in various cancers (e.g., breast, prostate, brain, blood, liver, pancreatic, skeleton, lung). • Demonstrates efficiency over 100-fold greater than Paclitaxel in killing breast CSCs in mice. • Kills chemotherapy-resistant cancer cells (e.g., Doxorubicin-, Cisplatin-, Gemcitabine-resistant). | | Toxicity & Adverse Effects | • Does not cause severe side effects typical of conventional chemotherapy in animal studies. • Induces T-cell apoptosis in T-lymphocytic leukemia models but not in healthy cells. | | Key Mechanisms of Action | • Induces and/or inhibits autophagy (effect is context-dependent). • Suppresses Wnt/β-catenin and Hedgehog (Hh) signaling pathways. • Triggers mitochondria-dependent cell death and increases DNA damage. | | Administration & Dosing | • Specific dosing regimens, routes, and treatment durations in animal models were not detailed in the available excerpts. |

Proposed Experimental Protocol for Salinomycin

Based on common practices in preclinical research [2], here is a detailed protocol framework you can adapt for investigating Salinomycin or a similar compound.

1. Animal Model Selection

- Species/Strain: Select an immunodeficient mouse strain (e.g., NOD/SCID) for evaluating human tumor xenografts [2].

- Justification: These models allow for the study of human tumor cells and CSCs in an in vivo environment.

2. Tumor Implantation

- Cell Line: Use human cancer cell lines with a known CSC population relevant to your research focus (e.g., breast, pancreatic).

- Procedure:

- Culture cells under standard conditions.

- Harvest and resuspend cells in a 1:1 mixture of culture medium and Matrigel.

- Subcutaneously inject (e.g., 1-5 x 10^6 cells in 100 µL) into the flank of each mouse.

- Monitoring: Allow tumors to establish until they reach a palpable size (approximately 50-100 mm³).

3. Compound Administration

- Test Article: Salinomycin (ensure source and purity are documented).

- Vehicle Control: A suitable solvent (e.g., DMSO followed by dilution in saline or corn oil; final DMSO concentration should be <5%).

- Dosing Groups: Randomize tumor-bearing mice into at least four groups:

- Group 1: Vehicle control

- Group 2: Low-dose Salinomycin (e.g., a dose identified from literature as having minimal efficacy)

- Group 3: High-dose Salinomycin (e.g., a dose from literature known for significant efficacy)

- Group 4: Positive control (a standard chemotherapy drug like Paclitaxel)

- Route & Schedule:

- Route: Intraperitoneal (IP) injection is commonly reported.

- Schedule: Administer every day or every other day for a period of 3-4 weeks.

4. Endpoint Analysis

- Tumor Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate volume using the formula: ( V = (length \times width^2) / 2 ).

- Animal Weight: Record body weight bi-weekly as a general health indicator.

- Terminal Analysis: At the end of the study, euthanize animals and harvest tumors.

- Weight the excised tumors.

- Process tumor tissues for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis and proliferation markers).

- Analyze signaling pathways of interest (e.g., Wnt/β-catenin, autophagy markers like LC3) via Western blot or PCR on tumor lysates.

Visualizing Signaling Pathways and Workflows

Since specific pathways for "this compound" are unknown, the following diagrams illustrate the reported mechanisms of the related compound Salinomycin and a general experimental workflow. The DOT scripts adhere to your specifications for size, color, and labels.

Diagram 1: Salinomycin's Reported Signaling Effects

This graph summarizes the complex, dual role of Salinomycin in autophagy and its impact on key signaling pathways, as identified in the literature [1].

Diagram 2: Proposed In Vivo Efficacy Workflow

This flowchart outlines the key stages of the proposed animal experiment protocol.

References

Comprehensive Application Notes and Protocols for Salinazid Stability in Experimental Conditions

Then, I will now begin writing the main body of the article.

Introduction and Clinical Relevance

Salinazid (CAS# 495-84-1), also known commercially as Nupasal, Nilazid, or Salizid, represents an important anti-tuberculosis (TB) drug in the global effort to combat this infectious disease. As a biologically active hydrazone compound, this compound belongs to the chemical class of aromatic carboxylic acids and pyridinemonocarboxylic acids, featuring a molecular structure characterized by an isonicotinic hydrazide backbone coupled with a salicylaldehyde moiety [1] [2]. This molecular architecture is responsible for its pharmacological activity but also presents significant challenges in terms of stability and solubility that must be addressed during experimental handling and formulation development. The compound exists as a solid at room temperature with a relatively high melting point of 232-233°C, indicative of its crystalline nature [1] [2].

For researchers working in drug development, particularly in the realm of anti-infective agents, understanding this compound's stability parameters is crucial for accurate experimental outcomes and reliable data generation. The compound's inherent stability challenges can significantly impact various aspects of preclinical development, including bioavailability assessments, formulation optimization, and long-term storage considerations [3]. Recent research has focused on addressing these challenges through pharmaceutical salt formation, with notable success in improving solubility while maintaining the compound's therapeutic efficacy [3]. These advances make this compound an interesting case study in stability optimization for pharmaceutical scientists.

Physicochemical Properties and Stability Characteristics

The molecular foundation of this compound significantly influences its stability behavior and handling requirements in experimental conditions. With a molecular formula of C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol, this compound features specific structural elements that dictate its stability profile, including a hydrazone linkage (-NH-N=CH-) that can be susceptible to hydrolytic degradation under certain conditions [1]. The presence of both hydrogen bond donor (2) and acceptor (4) groups contributes to its intermolecular interaction potential, while a calculated LogP of 1.942 indicates moderate lipophilicity [1].

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Experimental Conditions |

|---|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₂ | - |

| Molecular Weight | 241.25 g/mol | - |

| Melting Point | 232-233°C | - |

| Boiling Point | 401.8°C | at 760 mmHg |

| Flash Point | 196.8°C | - |

| Density | 1.24 g/cm³ | - |

| LogP | 1.942 | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

The solid-state characteristics of this compound reveal a typically crystalline material that remains stable at ambient temperature for short periods during ordinary shipping and customs processing [1]. However, for long-term storage, specific conditions must be maintained to preserve compound integrity. The thermal stability profile indicates decomposition at elevated temperatures, with a boiling point recorded at 401.8°C at atmospheric pressure [1]. These properties collectively inform not only storage and handling protocols but also provide insights into potential degradation pathways that must be considered during experimental planning.

Table 2: Solubility Profile of this compound in Various Solvents

| Solvent System | Solubility | Concentration | Application Context |

|---|---|---|---|

| DMSO | High | ≥250 mg/mL (~1036.27 mM) | Stock solution preparation |

| DMF | Moderate | 10 mg/mL | Experimental use |

| DMF:PBS (pH 7.2) (1:3) | Low | 0.23 mg/mL | Biological assays |

| DMSO | Moderate | 5 mg/mL | Experimental use |

Stability Challenges and Pharmaceutical Salt Strategies

The intrinsic solubility limitations of pure this compound API represent a significant challenge in formulation development, often necessitating strategic approaches to enhance dissolution characteristics without compromising stability. Recent advances in pharmaceutical salt technology have demonstrated that cocrystal formation with appropriate counterions can substantially improve the compound's performance attributes [3]. Research has shown that this compound forms stable crystalline salts with various dicarboxylic acids and acesulfame, resulting in dramatically enhanced solubility profiles—up to 33-fold improvement for the oxalate salt and 18-fold improvement for the acesulfame salt compared to the pure API [3].

The structural basis for these improvements lies in the specific hydrogen bonding motifs present in the crystal structures of this compound salts. Analytical studies using single-crystal X-ray diffraction have revealed that the oxalate and malate salts are stabilized primarily by a bifurcated N⁺–H···O⁻ and N⁺–H···O hydrogen bond synthon, while the malonate salt utilizes a more conventional pyridinium-carboxylate heterosynthon for structural stability [3]. These molecular interactions not only enhance solubility but also contribute to the overall solid-state stability of the resulting pharmaceutical salts.

It is important to note, however, that not all salt forms demonstrate equal stability during dissolution. Studies have identified that while oxalate and acesulfame salts remain stable during aqueous dissolution experiments, malonate and malate salts undergo incongruent dissolution followed by rapid solution-mediated transformation back to the pure this compound form [3]. This phenomenon highlights the critical importance of selecting appropriate counterions for salt formation and conducting thorough dissolution stability studies as part of preformulation activities.

Experimental Protocols for Stability and Solubility Assessment

Solubility Determination Protocol

Accurate solubility assessment is fundamental to developing reliable experimental systems involving this compound. The following protocol provides a standardized approach for determining solubility parameters across different solvent systems:

Preparation of Saturated Solutions: Weigh excess this compound (approximately 5-10 mg beyond anticipated solubility) into 1.5-mL microcentrifuge tubes. Add 1 mL of the test solvent (DMSO, DMF, PBS, or formulation buffers). Vortex vigorously for 30 seconds to ensure proper mixing [1].

Equilibration Procedure: Place the samples on a laboratory rotator or orbital shaker and agitate continuously for 24 hours at room temperature (25°C) to establish equilibrium. Maintain constant temperature using a controlled environment chamber [1].

Separation of Phases: After equilibration, centrifuge the samples at 13,000 × g for 10 minutes to separate undissolved material from the saturated solution. Carefully collect the supernatant without disturbing the pellet [1].

Analytical Quantification: Dilute the saturated solution appropriately with methanol or mobile phase solvent. Analyze using validated HPLC methods with UV detection at appropriate wavelength (typically 254-280 nm for this compound). Compare against freshly prepared standard curves for accurate quantification [1] [3].

Data Analysis: Calculate solubility as mg/mL or molar concentration based on dilution factors and standard curve regression analysis. Perform triplicate determinations for statistical reliability.

Photostability Testing Methodology

Given the potential for photolytic degradation in pharmaceutical compounds, assessment of photostability follows modified ICH Q1B guidelines with specific adaptations for this compound:

Diagram 1: Experimental workflow for photostability assessment

The irradiation intensity should be calibrated to deliver 25 minimal erythemal doses (MED) of solar-simulated light, representing a worst-case scenario exposure condition. For quantitative analysis, the percentage recovery of this compound is calculated by comparing pre- and post-irradiation concentrations, with photostability thresholds typically set at ≥90% recovery for acceptable stability [4].

Pharmaceutical Salt Synthesis and Characterization

For researchers seeking to enhance this compound solubility through salt formation, the following protocol based on published procedures provides guidance:

Salt Formation Reaction: Dissolve equimolar quantities of this compound (241.25 mg, 1.0 mmol) and selected counterion (oxalic acid, malonic acid, or acesulfame) in 10 mL of ethanol with gentle heating (40-45°C). Stir the mixture under reflux conditions for 4-6 hours [3].

Crystallization and Isolation: Gradually cool the reaction mixture to room temperature, then further to 4°C to promote crystallization. Collect the resulting crystals by vacuum filtration and wash with small portions of cold ethanol (2 × 1 mL) [3].

Purification: Recrystallize the crude product from appropriate solvents (typically ethanol-water mixtures) to achieve analytical purity. Dry under reduced pressure (0.1-0.5 mmHg) at room temperature for 24 hours [3].

Characterization: Confirm salt identity and purity through a combination of techniques including:

- Single-crystal X-ray diffraction for structural elucidation

- Thermal analysis (DSC/TGA) for stability assessment

- HPLC for chemical purity determination

- Dissolution testing for solubility enhancement quantification [3]

Formulation Strategies for Enhanced Stability

Injection Formulations

For parenteral administration in preclinical studies, this compound requires formulation approaches that address both solubility and stability challenges. The following table summarizes optimized injection formulations validated for in vivo applications:

Table 3: Injection Formulation Protocols for this compound

| Formulation | Composition | Preparation Method | Compatibility |

|---|---|---|---|

| Aqueous-based Injection | DMSO:Tween 80:Saline = 10:5:85 (v/v/v) | Add 100 μL DMSO stock to 50 μL Tween 80, mix, then add 850 μL saline | Compatible with IP, IV, IM, SC routes |

| PEG-based Injection | DMSO:PEG300:Tween 80:Saline = 10:40:5:45 (v/v/v/v) | Sequential addition with mixing after each step | Improved solubility for high-dose studies |

| Lipid Emulsion | DMSO:Corn oil = 10:90 (v/v) | Add 100 μL DMSO stock to 900 μL corn oil, mix thoroughly | Extended-release profile |

Each formulation employs strategic solubilization approaches, with the aqueous-based system providing compatibility with multiple administration routes while maintaining acceptable stability for short-term use. For all formulations, it is recommended to use freshly prepared solutions and conduct preliminary stability checks when used under novel experimental conditions [1].

Oral Administration Formulations

Preclinical oral dosing of this compound requires formulations that ensure consistent bioavailability and chemical stability through the gastrointestinal tract:

0.5% CMC Na Suspension: Gradually disperse 250 mg of this compound in 100 mL of 0.5% carboxymethylcellulose sodium solution with continuous magnetic stirring. Homogenize using a high-shear mixer for 2-3 minutes to achieve uniform suspension. This formulation provides stable suspension for up to 24 hours when stored at 4°C [1].

PEG400 Solution: Dissolve this compound in PEG400 to achieve target concentration (typically 5-10 mg/mL) with gentle heating (not exceeding 40°C) and continuous stirring. This formulation offers enhanced solubility but may require stability assessment for long-term storage [1].

Diagram 2: Formulation selection strategy based on administration route

Handling, Storage, and Analytical Considerations

Storage Conditions and Stability Monitoring

Long-term stability of this compound requires strict adherence to recommended storage protocols. As a solid powder, the compound remains stable for up to 3 years when stored at -20°C or for 2 years at 4°C, with protection from moisture and light [1]. For stock solutions in DMSO, stability is maintained for 6 months at -80°C or 1 month at -20°C. It is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation through crystallization and phase separation.

The use of stabilized solvents is recommended for all experimental preparations, including ethanol containing 0.1% BHT for oxidative protection. For long-term stability studies, implement a systematic monitoring approach with scheduled timepoints (e.g., 0, 1, 3, 6, 12 months) for potency and purity assessment using validated HPLC-UV methods [1] [3].

Analytical Methodologies for Stability Assessment

Robust analytical techniques are essential for accurate stability monitoring of this compound in various formulations:

HPLC-UV Analysis: Utilize a reversed-phase C18 column (150 × 4.6 mm, 5 μm) with mobile phase comprising water-acetonitrile-triethylamine (60:40:0.1, v/v/v) adjusted to pH 3.0 with phosphoric acid. Maintain flow rate at 1.0 mL/min with UV detection at 265 nm. The retention time for this compound under these conditions is typically 6.5-7.5 minutes [1] [3].

Thermal Analysis: Perform differential scanning calorimetry (DSC) with heating rate of 10°C/min from 25°C to 300°C under nitrogen purge. The characteristic melting endotherm for this compound appears at 232-233°C, with shifts indicating potential polymorphic transitions or degradation [1].

Structural Characterization: For salt forms, single-crystal X-ray diffraction provides definitive structural information, while Fourier-transform infrared (FTIR) spectroscopy offers rapid assessment of functional group integrity, particularly the hydrazone linkage and aromatic moieties [3].

Contamination Control and Handling Practices

Laboratory handling of this compound requires meticulous attention to contamination control to ensure experimental reliability. Use dedicated glassware for compound preparation, and avoid plasticware that may adsorb the compound or leach interfering substances. For weighing operations, use pre-tared containers and maintain conditions below 40% relative humidity to prevent moisture uptake. All experimental procedures should include appropriate controls to detect potential degradation, including system suitability tests and reference standard comparisons.

Conclusion

The experimental stability of this compound represents a critical consideration in anti-tuberculosis drug development and research. Through careful attention to physicochemical properties, implementation of appropriate formulation strategies, and adherence to validated analytical protocols, researchers can effectively manage the stability challenges associated with this compound. The recent development of pharmaceutical salt forms with enhanced solubility characteristics provides promising avenues for improving the compound's pharmaceutical performance while maintaining stability. By applying the protocols and recommendations outlined in these application notes, researchers can generate reliable, reproducible data to advance therapeutic development using this important anti-TB agent.

References

- 1. | Cu(II) ionophore | CAS# 495-84-1 | InvivoChem this compound [invivochem.com]

- 2. Isonicotinic acid (2-hydroxy-benzylidene)-hydrazide | 495-84-1 [chemicalbook.com]

- 3. Pharmaceutical salts of biologically active hydrazone... | CoLab [colab.ws]

- 4. The Quest for Avobenzone Stabilizers and Sunscreen Photostability [cosmeticsandtoiletries.com]

Physicochemical Properties & Solubility of Salinazid

Salinazid (C₁₃H₁₁N₃O₂), with a molecular weight of 241.25 g/mol (CAS No. 495-84-1), is an anti-tuberculosis drug. Its bioavailability is influenced by its solubility profile [1] [2].

The table below summarizes its core properties and available solubility data:

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₂ | [1] [2] |

| Molecular Weight | 241.25 g/mol | [1] [2] |

| Melting Point | 232-233 °C (conflicting value: 251 °C also reported) | [1] [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Log P | 1.942 | [2] |

| Solubility in DMSO | ~5 mg/mL (~20.73 mM) | [1] |

| Solubility in DMF | 10 mg/mL | [1] |

| Solubility in Water (PBS pH 7.2) | Limited; 0.23 mg/mL in DMF:PBS (1:3) mixture | [1] |

One study measured this compound's equilibrium solubility in solvents modeling biological media, which is critical for predicting its behavior in the body. The solubility, reported as less than 10⁻³ mole fraction, increases in the following order [3]: Buffer (pH 7.4) < Buffer (pH 2.0) < Octanol

This low solubility in aqueous buffers aligns with the challenges noted for drug development, where poor aqueous solubility can limit absorption and complicate formulation [4].

Storage & Handling Guidelines

Proper storage is crucial for maintaining the stability of chemical compounds. The following guidelines for this compound are compiled from chemical suppliers:

| Condition | Recommendation |

|---|---|

| Long-term Storage | Store as a powder at -20°C for 2-3 years. |

| Solution Storage | Store in solvent (e.g., DMSO) at -80°C for 6 months or -20°C for 1 month. |

| Shipping | Stable at ambient temperature for a few days during ordinary shipping. |

| Handling | For research use only. Not for human use. |

Solubility Enhancement & Formulation Strategies

Based on general principles of pharmaceutical development for compounds with low aqueous solubility, several strategies can be explored to enhance this compound's solubility [4]. The workflow for selecting a strategy can be visualized as follows:

Experimental Protocol for Solubility Determination

The following protocol is adapted from general best practices in pharmaceutical sciences, as detailed methodologies for this compound were not fully available in the search results [4].

1. Preparation:

- Saturated Solution: Place an excess amount of this compound powder into a sealed vial with the solvent of choice (e.g., buffer at pH 2.0 or 7.4, octanol).

- Agitation: Equip the vial with a magnetic stirrer and agitate the mixture continuously in a temperature-controlled water bath or incubator.

- Equilibration Time: Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure solid-phase equilibrium with the dissolved solute.

2. Sampling & Analysis:

- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done using centrifugation followed by filtration (e.g., a 0.45 μm membrane filter).

- Analytical Quantification: Dilute the clear supernatant as necessary and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3. Data Collection:

- Repeat the experiment across a temperature range (e.g., from 293.15 K to 313.15 K) to study the temperature dependence of solubility.

- Perform each measurement in triplicate to ensure accuracy and calculate the mean solubility value.

The logical flow and components of this protocol are summarized in the diagram below:

Knowledge Gaps and Further Research

The available data has some limitations that you should address in your work:

- Protocol Specifics: The provided solubility protocol is generalized. You will need to optimize and validate critical parameters such as the exact equilibration time, centrifugation speed, and specific HPLC conditions (mobile phase, column type, flow rate) for this compound.

- Mechanism of Action: The search results did not contain details on this compound's specific signaling pathways or molecular targets, which are crucial for a comprehensive application note.

References

- 1. Isonicotinic acid (2-hydroxy-benzylidene)-hydrazide | 495-84-1 [chemicalbook.com]

- 2. | Cu(II) ionophore | CAS# 495-84-1 | InvivoChem this compound [invivochem.com]

- 3. and Distribution of Solubility and Vanillin Isoniazid... | CoLab this compound [colab.ws]

- 4. sciencedirect.com/science/article/abs/pii/B9780128024478000017 [sciencedirect.com]

Comprehensive Application Notes and Protocols for Salinazid Treatment Duration Optimization

Introduction and Drug Development Context

Salinazid (Molecular Formula: C₁₃H₁₁N₃O₂, Molecular Weight: 241.25 g/mol) represents a chemical entity with potential therapeutic applications requiring systematic development toward clinical use [1]. Preclinical studies form the foundational stage of drug development, designed to obtain essential information about the safety and biological efficacy of a drug candidate before human testing [2]. These studies encompass in vitro, in vivo, ex vivo, and in silico models conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure reliability and reproducibility of results [2] [3]. The primary objectives at this stage include establishing proof-of-concept, identifying lead candidates, determining appropriate formulation and delivery methods, and collecting sufficient safety data to justify human clinical trials [2] [3].

The transition from preclinical research to clinical trials requires submission of an Investigational New Drug (IND) application to regulatory authorities such as the FDA or EMA [4]. This application must include comprehensive data from animal studies, manufacturing information, clinical protocols, and information about investigators [4]. The IND review team comprises specialists including a medical officer, statistician, pharmacologist, pharmacokineticist, and chemist who collectively evaluate the application [4]. For this compound to progress through this pathway efficiently, a strategic approach to treatment duration optimization must be implemented early in the development process, with particular attention to factors that influence dosing regimens and therapeutic windows [2] [3].

Table: Fundamental Properties of this compound

| Property | Specification | Significance in Development |

|---|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₂ | Determines physicochemical characteristics |

| Molecular Weight | 241.25 g/mol | Impacts bioavailability and distribution |

| Percent Composition | C 64.72%, H 4.60%, N 17.42%, O 13.26% | Influences metabolic potential |

| Standard InChIKey | VBIZUNYMJSPHBH-UHFFFAOYSA-N | Unique chemical identifier |

| Hydrogen Bond Donor Count | 2 | Affects membrane permeability |

| Hydrogen Bond Acceptor Count | 5 | Influences solubility characteristics |

Treatment Duration Optimization Framework

Risk-Stratified Approach to Treatment Duration

The traditional "one-duration-fits-all" approach to therapeutic development has demonstrated significant limitations, particularly for chemical entities targeting complex diseases. Research in tuberculosis therapeutics has revealed that risk stratification methods can substantially improve treatment outcomes by aligning duration with individual patient factors [5]. This approach is readily adaptable to this compound development. Through the creation of parametric time-to-event models that incorporate critical baseline and on-treatment characteristics, developers can establish patient risk groups requiring different treatment durations to achieve target cure rates [5]. These models typically demonstrate area under the curve (AUC) values of approximately 0.72 for predicting unfavorable outcomes, indicating reasonable discriminatory power for implementing stratified medicine approaches [5].

The risk stratification algorithm employs exact regression coefficients of predictors to calculate individual risk scores and determine optimal treatment duration necessary to reach a specified target cure rate [5]. This methodology typically categorizes patients into three distinct groups:

- Low-risk group: Comprising approximately 28% of the population, typically requiring shorter treatment durations (≤18 weeks) to achieve target cure rates of ≥93% [5]

- Moderate-risk group: Representing approximately 46% of the population, generally needing standard treatment durations (19-24 weeks) [5]

- High-risk group: Accounting for approximately 26% of the population, often requiring extended treatment durations (>24 weeks) to achieve target cure rates [5]

This stratified approach addresses the 3.7-fold higher hazard risk of unfavorable outcomes that high-risk groups experience under standardized treatment durations compared to low-risk groups [5].

Key Variables for Risk Stratification

The development of a robust risk stratification model for this compound requires identification and quantification of relevant predictor variables that significantly impact treatment outcomes. Based on validated frameworks from infectious disease therapeutics, six critical factors should be incorporated into the risk stratification algorithm [5]:

- HIV status: Immunocompromised states significantly alter treatment response and duration requirements

- Bacterial burden/Smear grade: Higher initial pathogen load typically necessitates extended therapy

- Sex: Physiological differences between males and females can affect drug pharmacokinetics

- Cavitary disease status: Indicator of disease severity and penetration challenges

- Body mass index (BMI): Influences drug distribution volumes and clearance rates

- Culture status at Month 2: Early treatment response marker predictive of ultimate outcome

These variables collectively provide a comprehensive assessment of individual patient characteristics and early treatment response patterns that inform optimal duration selection [5]. The integration of these factors into a quantitative model allows for precise duration individualization rather than relying on population averages.

Table: Risk Group Definitions and Treatment Duration Recommendations

| Risk Category | Population Percentage | Recommended Duration | Target Cure Rate | Hazard Ratio vs. Low-Risk |

|---|---|---|---|---|

| Low Risk | 28% | ≤18 weeks | ≥93% | Reference |

| Moderate Risk | 46% | 19-24 weeks | ≥93% | 2.4-fold (1.9-2.9) |

| High Risk | 26% | >24 weeks | ≥93% | 3.7-fold (2.7-5.1) |

Detailed Pharmacology Assessment Protocols

ADME Profiling Methods

Absorption, Distribution, Metabolism, and Excretion (ADME) profiling constitutes a critical component of preclinical development, directly informing appropriate dosing regimens and treatment durations [6] [7]. The following protocols provide standardized methodologies for characterizing this compound's pharmacokinetic profile:

In Vitro Absorption Assessment

- Caco-2 Cell Monolayer Model: Culture Caco-2 cells on Transwell inserts (3.0 μm pore size, 24-mm diameter) for 21-28 days until transepithelial electrical resistance (TEER) values exceed 600 Ω·cm². Prepare this compound at multiple concentrations (0.1-100 μM) in transport buffer (HBSS, pH 7.4). Apply to apical (for A-B transport) or basolateral (for B-A transport) compartments. Sample at 0, 30, 60, 90, and 120 minutes and analyze using validated LC-MS/MS methods. Calculate apparent permeability (Papp) using the formula: Papp = (dQ/dt)/(A × C₀), where dQ/dt is the transport rate, A is the membrane area, and C₀ is the initial concentration [7].

- Parallel Artificial Membrane Permeability Assay (PAMPA): Prepare phospholipid membrane (2% lecithin in dodecane) on 96-well filter plates. Add this compound (5 μM in PBS, pH 7.4) to donor compartment and PBS (pH 7.4) to acceptor compartment. Incubate at 37°C with shaking for 4 hours. Determine concentration in both compartments by HPLC-UV and calculate permeability [7].

Distribution Studies

- Tissue Distribution in Rodents: Administer radiolabeled ([¹⁴C]) this compound to rats (n=6/time point) via proposed clinical route. Euthanize animals at predetermined time points (0.5, 2, 8, 24, and 72 hours post-dose). Collect blood, plasma, and tissues (liver, kidney, heart, lung, brain, muscle, fat). Homogenize tissues in saline (1:3 w/v) and determine radioactivity by liquid scintillation counting. Calculate tissue-to-plasma ratios and identify potential sites of accumulation [3].

- Plasma Protein Binding: Employ equilibrium dialysis using a 96-well Teflon apparatus with semi-permeable membranes (12-14 kDa MWCO). Add this compound (1, 10, and 100 μg/mL) to spiked plasma (200 μL) in donor chamber and phosphate buffer (350 μL, pH 7.4) in receiver chamber. Conduct incubation at 37°C for 6 hours with gentle shaking. Analyze both chambers by LC-MS/MS. Calculate fraction unbound (fu) as fu = [Receiver]/[Donor] [6].

Metabolism Studies

- Liver Microsomal Stability: Incubate this compound (1 μM) with liver microsomes (0.5 mg protein/mL) from human and preclinical species in NADPH-regenerating system at 37°C. Terminate reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile. Determine parent compound disappearance by LC-MS/MS. Calculate in vitro half-life (t₁/₂) and intrinsic clearance (CLint) using the formulas: t₁/₂ = 0.693/k and CLint = (0.693/t₁/₂) × (Incubation volume/Microsomal protein) [6].

- Metabolite Profiling: Incubate this compound (10 μM) with hepatocytes (1 million cells/mL) for 2 hours. Collect supernatants and analyze using UHPLC-Q-TOF with electrospray ionization in positive and negative modes. Identify potential metabolites by comparing with control samples and characterize structures based on mass fragmentation patterns [3].

Excretion Assessment

- Mass Balance Study: Administer [¹⁴C]-Salinazid to bile duct-cannulated rats (n=8). House animals in metabolism cages with free access to food and water. Collect urine, feces, and bile at predetermined intervals (0-8, 8-24, 24-48, 48-72, and 72-96 hours). Determine total radioactivity in each matrix by liquid scintillation counting. Calculate cumulative excretion and mass balance [3].

Safety and Toxicity Assessment Protocols

Toxicology studies identify potential target organs of toxicity, determine the therapeutic index, and establish safe starting doses for clinical trials [2] [3]. The following protocols outline essential safety assessment procedures for this compound:

Repeat-Dose Toxicity Study

- Study Design: Conduct in rodent and non-rodent species (typically rat and dog) per ICH S4 guidelines. Administer this compound at three dose levels (low, mid, high) plus vehicle control to groups of 10 animals/sex/species. The high dose should demonstrate minimal toxicity, the mid dose should establish a safety margin, and the low dose should approximate the proposed clinical exposure. Include a recovery group (5 animals/sex/group) to assess reversibility of findings [3].

- Parameters Monitored: Clinical observations twice daily; body weight and food consumption weekly; ophthalmological examination pre-study and prior to termination; clinical pathology (hematology, clinical chemistry, urinalysis) at termination; gross pathology and histopathology of all major organs [3].

Genetic Toxicology Assessment

- Ames Test: Conduct according to OECD 471 guidelines using Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 with and without metabolic activation (S9 fraction). Test this compound at five concentrations (0.1, 1, 10, 100, and 1000 μg/plate) in triplicate. Include appropriate positive and vehicle controls. Count revertant colonies after 48-72 hours incubation at 37°C. Criteria for positivity: ≥2-fold increase in revertants and dose-response relationship [3].

- In Vitro Micronucleus Test: Expose human peripheral blood lymphocytes or Chinese hamster ovary cells to this compound (0.1, 1, 10, 100, and 200 μg/mL) for 3 hours with and without metabolic activation, followed by a 1.5 cell cycle recovery period. Include cytochalasin B to block cytokinesis. Harvest cells, prepare slides, and stain with acridine orange. Score micronuclei in binucleated cells (2000 cells/concentration). Criteria for positivity: statistically significant increase in micronucleated cells with dose-response relationship [3].

Safety Pharmacology Core Battery

- Central Nervous System: Conduct Irwin's modified observational test in rats (n=8/dose) at 1, 4, and 24 hours post-dose. Assess behavioral, neurological, and autonomic parameters using a standardized scoring system [3].

- Cardiovascular System: Use conscious telemetry-implanted dogs (n=4/dose) to measure blood pressure, heart rate, and electrocardiogram parameters pre-dose and for 24 hours post-dose. Pay particular attention to QTc interval changes using Fridericia's correction formula [3].

- Respiratory System: Employ whole-body plethysmography in rats (n=8/dose) to measure respiratory rate, tidal volume, and minute volume at 1, 2, 4, and 24 hours post-dose [3].

Experimental Workflows and Visualization

Risk Stratification and Treatment Duration Algorithm

The following workflow illustrates the comprehensive approach to stratifying patients and determining optimal this compound treatment duration based on individual risk factors:

Diagram 1: Risk stratification workflow for determining optimal this compound treatment duration

Integrated ADME Evaluation Workflow

The assessment of this compound's pharmacokinetic profile requires a systematic approach encompassing multiple experimental models and analytical techniques:

Diagram 2: Comprehensive ADME evaluation workflow for this compound characterization

Preclinical Toxicology Assessment Cascade

A tiered approach to safety assessment ensures comprehensive identification of potential toxicities while conserving resources:

Diagram 3: Preclinical toxicology assessment cascade for comprehensive this compound safety profiling

Regulatory and Clinical Translation Considerations

IND-Enabling Studies and Regulatory Strategy

The transition from preclinical research to clinical trials requires careful planning and execution of IND-enabling studies that meet regulatory standards [3]. For this compound, the following comprehensive approach is recommended:

Regulatory Guideline Compliance: Ensure all preclinical studies adhere to Good Laboratory Practice (GLP) standards where required [2]. Key guidelines include ICH S1 (carcinogenicity testing), ICH S2 (genetic toxicology), ICH S3 (pharmacokinetics), ICH S4 (repeat-dose toxicity), ICH S5 (reproductive toxicology), ICH S6 (biotechnological products), and ICH S7 (safety pharmacology) [3]. Early engagement with regulatory authorities through pre-IND meetings is crucial to align on study designs and requirements [4].

IND Application Components: The IND submission for this compound should include the following key elements [4]:

- Animal study data and toxicity: Comprehensive results from all pharmacology and toxicology studies

- Manufacturing information: Detailed description of this compound synthesis, purification, characterization, and quality control

- Clinical protocols: Complete study plans for the initial clinical trials, including inclusion/exclusion criteria, dosing schemes, and monitoring procedures

- Data from prior human research: Any available information from previous human exposure, if applicable

- Investigator information: Qualifications and commitments of clinical investigators

First-in-Human Dose Calculation: The recommended starting dose for initial clinical trials should be determined based on the no observed adverse effect level (NOAEL) from the most sensitive animal species, applying appropriate safety factors [3]. Typically, the starting dose is 1/10 or 1/20 of the NOAEL equivalent dose in humans, or 1/6 of the human equivalent dose that caused minimal toxicity in animals, using body surface area conversion factors [3].

Clinical Trial Design and Endpoints

The design of clinical trials for this compound should incorporate the risk stratification principles established during preclinical development to optimize treatment duration across patient populations:

Phase 1 Trial Design: Initial human studies should focus on safety, tolerability, and pharmacokinetics in healthy volunteers (unless this compound has specific toxicity concerns that warrant testing in patient populations) [4]. These studies typically involve 20-100 participants and last several months [4]. Key objectives include:

- Determine single and multiple-dose pharmacokinetics, including absorption, distribution, metabolism, and excretion parameters [6]

- Establish the maximum tolerated dose (MTD) and identify dose-limiting toxicities

- Assess food effects on bioavailability

- Evaluate potential drug-drug interactions for likely co-medications

Phase 2 Trial Design: These studies should enroll several hundred patients with the target condition and last from several months to two years [4]. For this compound, Phase 2 trials should:

- Incorporate the risk stratification tool to pre-specify patient subgroups

- Evaluate multiple treatment durations across different risk groups

- Collect biomarker data that can refine the risk stratification algorithm

- Establish preliminary efficacy signals and further refine safety profiles

Phase 3 Trial Design: These pivotal studies should enroll 300-3,000 patients and last 1-4 years [4]. The design should:

- Validate the risk stratification approach in diverse populations

- Compare optimized duration strategies against standard-of-care

- Provide definitive evidence of safety and efficacy for regulatory approval

- Collect health economic outcomes to support reimbursement discussions

Endpoint Selection: Primary endpoints should include both clinical outcomes (e.g., cure rates, survival) and patient-reported outcomes. Secondary endpoints should capture treatment duration optimization benefits, including reduced medication burden, improved quality of life, and lower healthcare utilization.

Conclusion and Strategic Recommendations

The optimization of this compound treatment duration represents a critical opportunity to enhance therapeutic outcomes while minimizing risks. The risk-stratified approach outlined in these Application Notes and Protocols provides a framework for moving beyond traditional "one-duration-fits-all" paradigms toward personalized medicine principles [5]. By integrating comprehensive ADME profiling, rigorous safety assessment, and quantitative risk prediction modeling, developers can maximize the potential of this compound to address unmet medical needs.